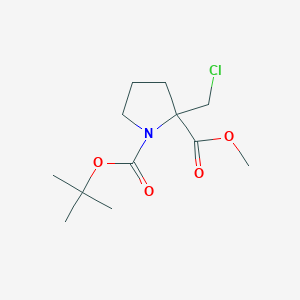

1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1415562-66-1 . It has a molecular weight of 277.75 . It is a solid substance stored at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 277.75 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results .科学的研究の応用

Asymmetric Synthesis and Antithrombin Activity

- Enantioselective Synthesis: The compound is utilized in enantioselective synthesis processes. For instance, it has been used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are important in producing chiral compounds (Chung et al., 2005).

- Potential Antithrombin Activity: The enantiomers of the compound have been synthesized with significant enantiomeric excess and have shown potential as thrombin inhibitors in molecular docking studies (Ayan et al., 2013).

Solution-phase Synthesis and Structural Analysis

- N(4´)-Substituted Di-tert-butyl Synthesis: This compound plays a role in the solution-phase synthesis of various pyrrolidine derivatives, showcasing its versatility in synthetic organic chemistry (Svete et al., 2010).

- Structural Studies: Structural analysis through X-ray crystallography has been conducted on related compounds, indicating its significance in understanding molecular conformation and interactions (Weber et al., 1995).

Electron Spin Relaxation and Catalytic Applications

- Electron Spin Relaxation: The compound is integral in the study of electron spin relaxation properties, particularly in hydrophilic tetracarboxylate ester pyrroline nitroxides (Huang et al., 2016).

- Alkoxycarbonylation of Alkenes: Its derivatives have been used as catalysts in the alkoxycarbonylation of alkenes, demonstrating its potential in industrial and synthetic applications (Dong et al., 2017).

Conformational Studies and Antiinflammatory Activities

- Conformational Behavior: Studies on the conformational behavior of pyrrolidine derivatives, which include this compound, help in understanding the impact of molecular arrangements in chemical reactions (Hernández et al., 2013).

- Antiinflammatory Activities: Derivatives of this compound have been synthesized and evaluated for antiinflammatory activities, indicating its potential in medicinal chemistry (Ikuta et al., 1987).

作用機序

The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context. This information may not be available if the compound hasn’t been studied in a biological or chemical context .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure (P261) .

将来の方向性

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMCDPQKIZDLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)